molecular formula C11H12O3 B1220153 p-Coumaric acid ethyl ester CAS No. 2979-06-8

p-Coumaric acid ethyl ester

Cat. No.: B1220153
CAS No.: 2979-06-8
M. Wt: 192.21 g/mol
InChI Key: ZOQCEVXVQCPESC-VMPITWQZSA-N
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Description

p-Coumaric acid ethyl ester is an organic compound derived from p-Coumaric acid, a type of hydroxycinnamic acid. It is a white or slightly yellow crystalline substance with a pleasant aroma. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolic pathways of plants, contributing to its herbicidal activity . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting their activity and leading to the disruption of essential biochemical processes in target organisms.

Cellular Effects

The effects of (E)-Ethyl 3-(4-hydroxyphenyl)acrylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it disrupts the normal functioning of cellular processes, leading to the inhibition of growth and development . This disruption is primarily due to its interference with key signaling pathways and the expression of genes involved in cell division and growth.

Molecular Mechanism

At the molecular level, (E)-Ethyl 3-(4-hydroxyphenyl)acrylate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits enzymes involved in the synthesis of essential amino acids in plants, thereby preventing their growth . Additionally, it can cause changes in gene expression, leading to the downregulation of genes essential for cell survival and proliferation.

Temporal Effects in Laboratory Settings

The effects of (E)-Ethyl 3-(4-hydroxyphenyl)acrylate change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown persistent effects on cellular function, including sustained inhibition of growth and development in target organisms.

Dosage Effects in Animal Models

The effects of (E)-Ethyl 3-(4-hydroxyphenyl)acrylate vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but as the dosage increases, its herbicidal activity becomes more pronounced . High doses can lead to toxic or adverse effects, including damage to non-target organisms and disruption of ecological balance. Threshold effects observed in these studies indicate that there is a critical concentration above which the compound exhibits its maximum efficacy.

Metabolic Pathways

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of essential biomolecules . These interactions can affect metabolic flux and metabolite levels, leading to the accumulation of certain metabolites and the depletion of others. This disruption of metabolic balance is a key factor in its herbicidal activity.

Transport and Distribution

The transport and distribution of (E)-Ethyl 3-(4-hydroxyphenyl)acrylate within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells . The compound is transported to specific sites within the cell where it exerts its effects, leading to localized disruption of cellular processes.

Subcellular Localization

The subcellular localization of (E)-Ethyl 3-(4-hydroxyphenyl)acrylate is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and exert its effects more efficiently. For instance, its accumulation in the chloroplasts of plant cells leads to the inhibition of photosynthesis and subsequent plant growth.

Preparation Methods

p-Coumaric acid ethyl ester can be synthesized through an esterification reaction. A common method involves reacting p-Coumaric acid with ethanol in the presence of a catalyst, such as sulfuric acid, under reflux conditions at 70°C for about 5 hours . This reaction results in the formation of this compound.

Chemical Reactions Analysis

p-Coumaric acid ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

p-Coumaric acid ethyl ester has a wide range of scientific research applications:

Comparison with Similar Compounds

p-Coumaric acid ethyl ester is part of the hydroxycinnamic acid family, which includes similar compounds such as:

Properties

IUPAC Name

ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQCEVXVQCPESC-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501341775
Record name p-Coumaric acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501341775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-06-8, 7362-39-2
Record name NSC408777
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Coumaric acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501341775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 20 g of p-hydroxybenzaldehyde and 32.5 g of monoethyl malonate were added 6 ml of pyridine and 0.2 ml of piperidine, then the mixture thus obtained was heated at 100° to 110° C. for 10 hours under stirring. The reaction mixture was then cooled, extracted with chloroform, and the chloroform layer was washed with a saturated aqueous solution of potassium hydrogen sulfite and water in this order, the chloroform extract was dried with magnesium sulfate. The solvent was removed by evaporation and the residue thus obtained was crystallized from isopropyl ether-n-hexane to yield 25.2 g of ethyl 4-hydroxycinnamate. Light yellow indefinite form crystals. Melting point: 70°-71° C.
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Synthesis routes and methods III

Procedure details

To a solution of 4- hydroxycinnamic acid (16.4 g) in ethanol (100 ml) was added sulfuric acid (10 ml). The mixture was refluxed with heating for 4 hours, Aqueous sodium bicarbonate solution was added to the reaction solution so as to make basic. Then, the reaction solution was extracted with chloroform. The extract was dried over sodium sulfate anhydride and then concentrated under a vacuum to yield a raw product of ethyl 4-hydroxycinnamate. In a manner similar to Reference Example 1, this raw product was reacted with geranyl bromide (21.7 g) and then hydrolyzed to yield 13.9 g (46%) of 4-geranyloxycinnamic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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